2-(吡啶-3-基)-1,3-噻唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

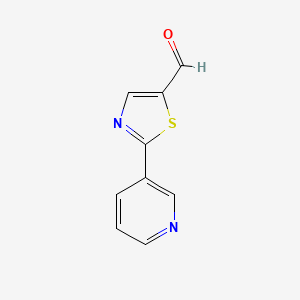

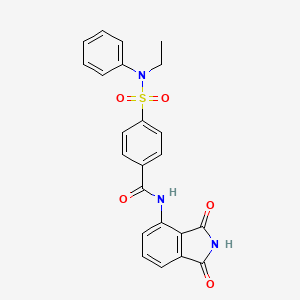

“2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde” is a compound that contains a pyridine ring and a thiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyridine and thiazole rings. The presence of the aldehyde group might introduce some polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The aldehyde group could be involved in nucleophilic addition reactions or be reduced to an alcohol. The nitrogen in the pyridine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with these functional groups are likely to be solid at room temperature .科学研究应用

化学合成和复合物形成

研究表明,2-(吡啶-3-基)-1,3-噻唑-5-甲醛衍生物参与了复合物的合成,并在配位化学领域具有应用。例如,从硫脲半胱氨酮配合物合成了新的1,3,4‐噁二唑铜(II)衍生物,突显了该化合物在金属有机框架形成中的作用,以及在材料科学和催化中的潜力(Gómez-Saiz等,2003)。此外,合成了一种含有咪唑并[1,5-a]吡啶衍生物的新型氯化镉配合物,展示了相关化合物在生成具有潜在催化和材料科学应用的新化学实体中的多功能性(Hakimi et al., 2012)。

传感器开发

某些2-(吡啶-3-基)-1,3-噻唑-5-甲醛衍生物已被应用于传感技术。一项研究发现,吡啶-2-甲醛-2-(4-甲基-1,3-苯并噻唑-2-基)肼酮可以作为制备具有高选择性的Er(III)膜传感器的中性离子载体,表明其在环境监测和分析化学中的实用性(Ganjali et al., 2007)。

抗菌和抗肿瘤活性

与2-(吡啶-3-基)-1,3-噻唑-5-甲醛相关的化合物的抗菌和抗肿瘤性质的研究显示出有希望的结果。从衍生物合成的新型硫脒酮和吡唑并[3,4-b]吡啶已记录了体外抗菌活性,表明在开发新的抗菌剂方面具有潜力(Mekky & Sanad, 2019)。此外,从相关化学结构合成的含苯并噻唑基团的化合物对肺癌和结肠癌细胞表现出显著的抗癌活性,强调了它们在癌症研究中的潜力(El-Helw et al., 2019)。

作用机制

Target of Action

Similar compounds, such as imidazole and pyrazine derivatives, have been reported to interact with various biological targets, including enzymes like collagen prolyl-4-hydroxylase and receptor tyrosine kinase . These enzymes play crucial roles in various biological processes, including collagen synthesis and signal transduction, respectively .

Mode of Action

For instance, similar compounds have been reported to inhibit the activity of enzymes, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

For example, imidazole derivatives have been reported to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This suggests that 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde could potentially affect similar pathways.

Pharmacokinetics

The gi absorption score of related compounds suggests that they are well-absorbed in the gut after oral administration . This could potentially impact the bioavailability of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde.

Result of Action

Related compounds have been reported to exhibit various biological activities, including antimicrobial and antidiabetic activities. These activities suggest that 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde could potentially have similar effects.

Action Environment

The photophysical behavior of related compounds, such as 3-(pyridin-2-yl)triimidazotriazine, has been investigated under ambient conditions . This suggests that environmental factors could potentially influence the action of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde.

安全和危害

未来方向

属性

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLXETCAQSWLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)

![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2477359.png)

![1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2477361.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477362.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2477367.png)

![6-Oxaspiro[2.5]octane-1-carbohydrazide](/img/structure/B2477368.png)